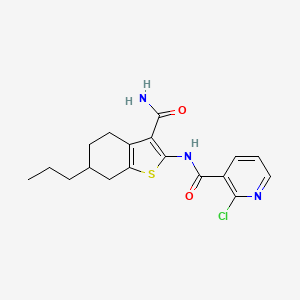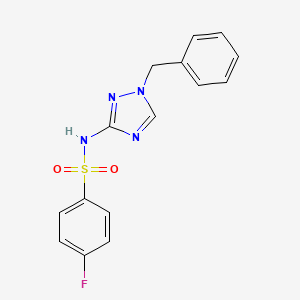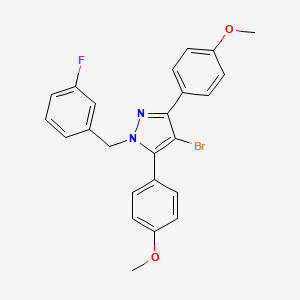![molecular formula C18H18N2O4S B14927094 Ethyl 4-cyano-5-{[(2-ethoxyphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B14927094.png)
Ethyl 4-cyano-5-{[(2-ethoxyphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 4-CYANO-5-[(2-ETHOXYBENZOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-CYANO-5-[(2-ETHOXYBENZOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE typically involves multi-step reactions. One common method includes the cyanoacetylation of amines, where the cyano group is introduced into the molecule. This process often involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . The reaction conditions can vary, but common methods include stirring without solvent at room temperature or using a steam bath .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. Fusion reactions, where aromatic amines are reacted with ethyl cyanoacetate at high temperatures (around 150°C), are commonly used . These methods are designed to maximize yield and purity while minimizing the use of solvents and other reagents.
化学反应分析
Types of Reactions
ETHYL 4-CYANO-5-[(2-ETHOXYBENZOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the thiophene ring and the benzoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or other oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
ETHYL 4-CYANO-5-[(2-ETHOXYBENZOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for conditions where thiophene derivatives have shown efficacy.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and dyes.
作用机制
The mechanism of action of ETHYL 4-CYANO-5-[(2-ETHOXYBENZOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The cyano group and the thiophene ring are key functional groups that can interact with enzymes, receptors, or other proteins. These interactions can modulate biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
ETHYL 4-CYANO-5-[(4-ETHOXYBENZOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE: A closely related compound with a similar structure but different substitution pattern on the benzoyl group.
5-AMINO-PYRAZOLES: These compounds share some structural similarities and are also used in the synthesis of heterocyclic compounds.
Uniqueness
ETHYL 4-CYANO-5-[(2-ETHOXYBENZOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups and the presence of the thiophene ring. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
属性
分子式 |
C18H18N2O4S |
|---|---|
分子量 |
358.4 g/mol |
IUPAC 名称 |
ethyl 4-cyano-5-[(2-ethoxybenzoyl)amino]-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C18H18N2O4S/c1-4-23-14-9-7-6-8-12(14)16(21)20-17-13(10-19)11(3)15(25-17)18(22)24-5-2/h6-9H,4-5H2,1-3H3,(H,20,21) |
InChI 键 |
VNKDNPNPJWVFTF-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C(=C(S2)C(=O)OCC)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14927013.png)
![4-chloro-1-[(4-chlorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole](/img/structure/B14927019.png)


![N-[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]-5-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14927049.png)
methanone](/img/structure/B14927050.png)

![N-(2,4-dimethylphenyl)-3-[6-oxo-2-(propan-2-yl)-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B14927057.png)
![N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927064.png)
![4-chloro-3,5-bis(3-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B14927068.png)
![methyl 4-{[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B14927075.png)
![N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927079.png)


